molecular formula C15H22O3 B14841224 2-(Cyclohexyloxy)-6-isopropoxyphenol

2-(Cyclohexyloxy)-6-isopropoxyphenol

Cat. No.: B14841224
M. Wt: 250.33 g/mol
InChI Key: WXIPSSXIHWCGSK-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclohexyloxy and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-isopropoxyphenol typically involves the reaction of phenol with cyclohexyl bromide and isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic compounds.

    Substitution: Nitrated, halogenated, or sulfonated phenolic derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-6-isopropoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. For example, its phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexyloxy)phenol: Lacks the isopropoxy group, which may result in different chemical and biological properties.

    2-(Isopropoxy)phenol: Lacks the cyclohexyloxy group, leading to variations in its reactivity and applications.

    4-(Cyclohexyloxy)-3-isopropoxyphenol:

Uniqueness

2-(Cyclohexyloxy)-6-isopropoxyphenol is unique due to the presence of both cyclohexyloxy and isopropoxy groups on the phenol ring

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-cyclohexyloxy-6-propan-2-yloxyphenol

InChI

InChI=1S/C15H22O3/c1-11(2)17-13-9-6-10-14(15(13)16)18-12-7-4-3-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3

InChI Key

WXIPSSXIHWCGSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)OC2CCCCC2

Origin of Product

United States

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